molecular formula C10H14BrNO3S B603117 [(5-Bromo-2,4-dimethylphenyl)sulfonyl](2-hydroxyethyl)amine CAS No. 1246822-20-7

[(5-Bromo-2,4-dimethylphenyl)sulfonyl](2-hydroxyethyl)amine

Cat. No.: B603117
CAS No.: 1246822-20-7
M. Wt: 308.19g/mol
InChI Key: AWRHQGWPJWQSCZ-UHFFFAOYSA-N
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Description

(5-Bromo-2,4-dimethylphenyl)sulfonylamine is a chemical compound that features a sulfonyl group attached to a brominated dimethylphenyl ring and a hydroxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,4-dimethylphenyl)sulfonylamine typically involves the sulfonylation of 5-bromo-2,4-dimethylphenylamine with a suitable sulfonyl chloride, followed by the introduction of the hydroxyethyl group. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,4-dimethylphenyl)sulfonylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(5-Bromo-2,4-dimethylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-dimethylphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary widely based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2,4-dimethylphenyl)sulfonylamine
  • (5-Bromo-2,4-dimethylphenyl)sulfonylamine

Uniqueness

(5-Bromo-2,4-dimethylphenyl)sulfonylamine is unique due to the presence of both a hydroxyethyl group and a sulfonyl group attached to a brominated dimethylphenyl ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.

Properties

CAS No.

1246822-20-7

Molecular Formula

C10H14BrNO3S

Molecular Weight

308.19g/mol

IUPAC Name

5-bromo-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H14BrNO3S/c1-7-5-8(2)10(6-9(7)11)16(14,15)12-3-4-13/h5-6,12-13H,3-4H2,1-2H3

InChI Key

AWRHQGWPJWQSCZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCO)Br)C

Origin of Product

United States

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